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Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

Cat. No.: B15270998

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
phenylbutane-2-thiol. Due to the limited availability of published experimental spectra for this
specific compound, this document combines established data with predicted spectroscopic
characteristics based on analogous compounds and fundamental principles of spectroscopy.
This guide is intended to serve as a valuable resource for the identification and characterization
of 4-phenylbutane-2-thiol in a research and development setting.

Chemical Structure and Properties
o |UPAC Name: 4-phenylbutane-2-thiol

e Molecular Formula: Ci0H14S

« Molecular Weight: 166.29 g/mol [1]

e CAS Number: 363136-33-8[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 4-phenylbutane-2-thiol is not readily available in the public
domain, the expected chemical shifts and coupling constants can be predicted based on the
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analysis of similar structures and established NMR principles.
2.1.1. *H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
aliphatic chain protons, and the thiol proton.

e Predicted Chemical Predicted Predicted Coupling
Shift (0, ppm) Multiplicity Constant (J, Hz)

H-a (CHs) 1.3-15 Doublet ~7

H-b (SH) 15-2.0 Triplet ~8

H-c (CH-2) 1.8-2.0 Multiplet

H-d (CH2) 2.6-28 Triplet ~7.5

H-e (CH) 3.0-33 Multiplet

Aromatic (CeHs) 71-74 Multiplet

2.1.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (6, ppm)
C-1 (CHs) 20-25

C-2 (CH) 35-40

C-3 (CHz) 40 - 45

C-4 (CH2) 30-35

C-5to C-10 (Aromatic) 125 - 145

Mass Spectrometry (MS)
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The PubChem database indicates the availability of a GC-MS spectrum for 4-phenylbutane-2-
thiol, with the source identifier J-78-12608-7 from SpectraBase.[1] While the full spectrum is
not publicly accessible, the expected fragmentation pattern can be predicted.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 166.
o Key Fragmentation Pathways:
o Loss of the thiol group (*SH) to give a fragment at m/z = 133.
o Benzylic cleavage, resulting in a prominent peak at m/z = 91 (tropylium ion).

o Cleavage of the C-C bond adjacent to the thiol group, leading to various smaller
fragments.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is noted as being available from SpectraBase.[1] The predicted key
vibrational frequencies are listed below.

Predicted Wavenumber

Functional Group Intensity
(cm™)

S-H stretch 2550 - 2600 Weak

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium-Strong

C=C stretch (aromatic) 1450 - 1600 Medium

C-H bend (aliphatic) 1375 - 1470 Medium

C-S stretch 600 - 800 Weak

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic
analysis of 4-phenylbutane-2-thiol.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylbutane-2-thiol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, acetone-ds, or benzene-ds). Add a small amount of
a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200
ppm) and a longer acquisition time with a greater number of scans are typically required
due to the lower natural abundance and sensitivity of the 3C nucleus.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-phenylbutane-2-thiol in a volatile
organic solvent (e.g., dichloromethane or hexane).

e GC Separation: Inject a small volume of the sample into the gas chromatograph. The
compound will be separated from the solvent and any impurities on a capillary column (e.qg.,
a non-polar or semi-polar column). The temperature program of the GC oven should be
optimized to ensure good separation.

e MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
The molecules are ionized (typically by electron ionization - EI) and the resulting ions are
separated by their mass-to-charge ratio.
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» Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the
major fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCla or CS2).

o Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A
background spectrum of the salt plates (or solvent) should be run first and subtracted from
the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-phenylbutane-2-thiol.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Final Report
(Data Tables, Spectra)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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